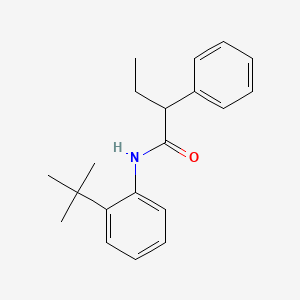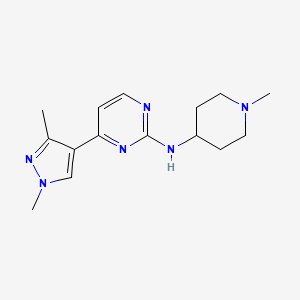![molecular formula C16H23ClN2O5 B4001356 N'-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001356.png)
N'-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a phenoxy group substituted with a chloro and prop-2-enyl group, linked to an ethane-1,2-diamine moiety, and is often associated with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine typically involves multiple steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 4-chloro-2-prop-2-enylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Linking with ethane-1,2-diamine: The phenoxy intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired compound.
Association with oxalic acid: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
N’-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors, while the ethane-1,2-diamine moiety can form complexes with metal ions, influencing various biochemical processes. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N’-[3-(4-chlorophenoxy)propyl]ethane-1,2-diamine: Lacks the prop-2-enyl group, resulting in different chemical properties.
N’-[3-(4-bromophenoxy)propyl]ethane-1,2-diamine:
N’-[3-(4-methylphenoxy)propyl]ethane-1,2-diamine: The presence of a methyl group instead of chlorine changes the compound’s characteristics.
Uniqueness
N’-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine is unique due to the presence of both chloro and prop-2-enyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
N'-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.C2H2O4/c1-2-4-12-11-13(15)5-6-14(12)18-10-3-8-17-9-7-16;3-1(4)2(5)6/h2,5-6,11,17H,1,3-4,7-10,16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWHZIRHZZHCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4001281.png)
![3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4001286.png)
![1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001307.png)
![10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4001312.png)
![2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid](/img/structure/B4001314.png)
![1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4001315.png)

![2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4001323.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4001330.png)
![N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001333.png)
![4-Methyl-1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001341.png)
![2-methylpropyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001342.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4001348.png)
